molecular formula C22H30N2O4S B10881466 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine

Cat. No.: B10881466
M. Wt: 418.6 g/mol
InChI Key: CILQKQNLPSEEPC-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine is a complex organic compound with a molecular formula of C24H32N2O8S It is characterized by the presence of a benzyloxy group, a methoxy group, and a propylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent.

    Introduction of the methoxy group: This step involves the methylation of a phenolic compound using methyl iodide in the presence of a base.

    Attachment of the propylsulfonyl group: This can be done by reacting the intermediate compound with propylsulfonyl chloride in the presence of a base.

    Formation of the piperazine ring: The final step involves the cyclization of the intermediate compound to form the piperazine ring.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the propylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine

InChI

InChI=1S/C22H30N2O4S/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(22(16-20)27-2)28-18-19-7-5-4-6-8-19/h4-10,16H,3,11-15,17-18H2,1-2H3

InChI Key

CILQKQNLPSEEPC-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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